β-Glucosidase Inhibition: Cyclopropylmethyl vs. Cyclopentylmethyl
In a head-to-head comparison at 1 mM inhibitor concentration against sweet almond β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNP-β-Glc) as substrate, the target compound cyclopropylmethyl β-D-glucopyranoside (CPAM-β-Glc) reduced enzyme activity to a ratio of 0.86 (14% inhibition), whereas cyclopentylmethyl β-D-glucopyranoside (CPEM-β-Glc) reduced activity to 0.27 (73% inhibition) [1]. Cyclopentyl β-D-glucopyranoside (CPE-β-Glc) showed an intermediate activity ratio of 0.90 (10% inhibition) [1]. This 5.2-fold difference in residual enzyme activity between the cyclopropylmethyl and cyclopentylmethyl analogs at identical concentration demonstrates that the cyclopropylmethyl variant occupies a distinct position in the structure-activity landscape—substantially less potent yet not entirely inactive—making it uniquely suited as a benchmark compound for probing the contribution of aglycone ring size to inhibitor affinity.
CPEM-β-Glc: 73% inhibition
| Evidence Dimension | Residual β-glucosidase activity ratio at 1 mM inhibitor (almond enzyme, pNP-β-Glc substrate) |
|---|---|
| Target Compound Data | Activity ratio = 0.86 (14% inhibition) for CPAM-β-Glc (cyclopropylmethyl β-D-glucopyranoside) |
| Comparator Or Baseline | CPEM-β-Glc (cyclopentylmethyl β-D-glucopyranoside): activity ratio = 0.27 (73% inhibition). CPE-β-Glc (cyclopentyl β-D-glucopyranoside): activity ratio = 0.90 (10% inhibition). No-inhibitor control: activity ratio = 1.00 |
| Quantified Difference | CPAM-β-Glc permits 3.2-fold higher residual enzyme activity than CPEM-β-Glc (0.86 vs 0.27). CPAM-β-Glc inhibition is 14% vs. 73% for CPEM-β-Glc. |
| Conditions | 10 mM pNP-β-Glc (100 µL), 1 M sodium acetate buffer pH 5.0 (50 µL), 100 mM inhibitor stock (10 µL), total volume 800 µL; preincubated 40°C/5 min; enzyme reaction 40°C/10 min; absorbance read at 405 nm. Enzyme: chromatographically purified sweet almond β-glucosidase (Sigma). |
Why This Matters
For researchers constructing dose-response curves or screening panels, the cyclopropylmethyl analog serves as a moderate-activity reference point that defines the lower boundary of cycloalkyl glucoside efficacy, enabling quantitative SAR discrimination that would be impossible using only the highly potent cyclopentylmethyl lead.
- [1] Nikon Shokuhin Kako Co., Ltd. US Patent 6,339,146. Cycloalkylated beta-glucoside. Table 1, lines 373–392. Filed July 29, 1999, issued January 15, 2002. View Source
